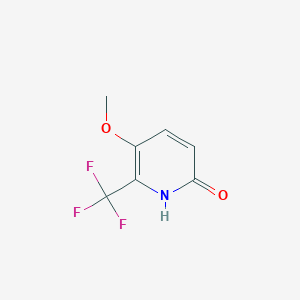
6-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine
Overview
Description
6-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a hydroxyl group at the 6th position, a methoxy group at the 3rd position, and a trifluoromethyl group at the 2nd position on the pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine typically involves starting from 2-chloro-6-trifluoromethylpyridine. The chlorine atom is replaced by a hydroxyl group through a nucleophilic substitution reaction under high temperature and strong basic conditions . Another method involves the protection of the hydroxyl group using methyl iodide to form the methoxy derivative, which retains the pyridine ring structure .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned nucleophilic substitution reaction, followed by purification processes to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 6-oxo-3-methoxy-2-(trifluoromethyl)pyridine.
Reduction: Formation of 6-hydroxy-3-methoxy-2-(trifluoromethyl)piperidine.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
6-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities due to the presence of the trifluoromethyl group, which can enhance the bioavailability and metabolic stability of compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine is not well-documented. the trifluoromethyl group is known to interact with various molecular targets, potentially affecting enzyme activity and receptor binding. The electron-withdrawing nature of the trifluoromethyl group can influence the compound’s reactivity and interaction with biological molecules, leading to various pharmacological effects .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)-2-pyridone
- 2-Hydroxy-3-(trifluoromethyl)pyridine
Comparison: 6-Hydroxy-3-methoxy-2-(trifluoromethyl)pyridine is unique due to the presence of both hydroxyl and methoxy groups on the pyridine ring, which can influence its chemical reactivity and biological activity. In comparison, 3-(Trifluoromethyl)-2-pyridone and 2-Hydroxy-3-(trifluoromethyl)pyridine lack the methoxy group, which may result in different chemical and biological properties .
Properties
IUPAC Name |
5-methoxy-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-13-4-2-3-5(12)11-6(4)7(8,9)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRHURFBBKUORY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC(=O)C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















